Dofetilid-N-oxid
Übersicht
Beschreibung
Dofetilid-N-oxid ist ein Metabolit des Antiarrhythmikums Dofetilid. Dofetilid ist ein Antiarrhythmikum der Klasse III, das zur Aufrechterhaltung des normalen Sinusrhythmus und zur Kardioversion bei Vorhofflimmern und Vorhofflattern eingesetzt wird . This compound behält einige der pharmakologischen Eigenschaften seiner Ausgangssubstanz, ist aber weniger potent .
Herstellungsmethoden
Die Herstellung von this compound beinhaltet die Oxidation von Dofetilid. Eine gängige Methode ist die Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder m-Chlorperbenzoesäure unter kontrollierten Bedingungen . Die Reaktion findet typischerweise in einem organischen Lösungsmittel wie Dichlormethan bei niedrigen Temperaturen statt, um eine Überoxidation und einen Abbau des Produkts zu verhindern . Industrielle Produktionsmethoden ähneln diesen, werden aber hochskaliert, um höhere Ausbeuten und Reinheit zu gewährleisten .
Wissenschaftliche Forschungsanwendungen
Dofetilide N-oxide has several scientific research applications:
Wirkmechanismus
Target of Action
Dofetilide N-oxide, a metabolite of Dofetilide , primarily targets the cardiac ion channel carrying the rapid component of the delayed rectifier potassium current (IKr) . This ion channel plays a crucial role in the repolarization phase of the cardiac action potential, thereby influencing the rhythm of the heart.
Mode of Action
Dofetilide N-oxide interacts with its target, the IKr channel, by blocking it . This blockade results in a prolongation of the action potential duration and the effective refractory period of the cardiac cells . This interaction is concentration-dependent and predictable .
Biochemical Pathways
The blockade of the IKr channel by Dofetilide N-oxide affects the cardiac action potential duration, primarily due to delayed repolarization . This effect is observed in the atria and ventricles in both resting and paced electrophysiology studies . The increase in QT interval observed on the surface ECG is a result of prolongation of both effective and functional refractory periods .
Pharmacokinetics
The pharmacokinetics of Dofetilide, the parent compound of Dofetilide N-oxide, have been well-studied . After oral administration, Dofetilide is almost 100% absorbed and reaches peak plasma concentration in approximately 2-3 hours . Its terminal half-life is approximately 10 hours, and steady-state plasma concentrations are attained within 2-3 days
Result of Action
The primary result of Dofetilide N-oxide’s action is the maintenance of normal sinus rhythm . By prolonging the action potential duration and the effective refractory period, Dofetilide N-oxide can help terminate reentrant arrhythmias and maintain sinus rhythm .
Action Environment
The action, efficacy, and stability of Dofetilide N-oxide can be influenced by various environmental factors. For instance, certain drugs that increase the plasma level of Dofetilide are contraindicated as they can lead to an increased risk of torsades de pointes, a potentially life-threatening arrhythmia . Furthermore, the action of Dofetilide N-oxide can be influenced by the patient’s renal function, as dosage adjustments are necessary for patients with impaired renal function .
Biochemische Analyse
Cellular Effects
Its parent compound, Dofetilide, is known to influence cell function by affecting heart rhythm
Molecular Mechanism
Dofetilide, its parent compound, works by blocking the cardiac ion channel carrying the rapid component of the delayed rectifier potassium current, IKr . It’s possible that Dofetilide N-oxide may have a similar mechanism of action, but this has not been confirmed.
Dosage Effects in Animal Models
In dogs, increases in the QTc interval were observed with doses of Dofetilide
Metabolic Pathways
Dofetilide, its parent compound, undergoes both renal and metabolic clearance . It’s possible that Dofetilide N-oxide may be involved in similar metabolic pathways, but this has not been confirmed.
Transport and Distribution
Its parent compound, Dofetilide, is known to be transported and distributed within the body
Vorbereitungsmethoden
The preparation of dofetilide N-oxide involves the oxidation of dofetilide. One common method is to use oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions . The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to prevent over-oxidation and degradation of the product . Industrial production methods are similar but scaled up to ensure higher yields and purity .
Analyse Chemischer Reaktionen
Dofetilid-N-oxid durchläuft verschiedene Arten von chemischen Reaktionen:
Oxidation: Die primäre Reaktion zur Bildung von this compound aus Dofetilid.
Reduktion: Kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid zurück zu Dofetilid reduziert werden.
Substitution: Unterliegt nukleophilen Substitutionsreaktionen, insbesondere an der Sulfonamidgruppe.
Hydrolyse: Kann unter sauren oder basischen Bedingungen hydrolysiert werden, um verschiedene Abbauprodukte zu liefern.
Häufig verwendete Reagenzien bei diesen Reaktionen sind Wasserstoffperoxid für die Oxidation, Lithiumaluminiumhydrid für die Reduktion und starke Säuren oder Basen für die Hydrolyse . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen ab, beinhalten aber typischerweise Dofetilid und seine verschiedenen Abbauprodukte .
Wissenschaftliche Forschungsanwendungen
This compound hat mehrere wissenschaftliche Forschungsanwendungen:
Biologie: Untersucht wurden seine Auswirkungen auf Ionenkanäle in Herzmuskelzellen, ähnlich wie bei Dofetilid.
Industrie: Wird bei der Entwicklung neuer Antiarrhythmika und als Standard in der Qualitätskontrolle eingesetzt.
Wirkmechanismus
This compound übt seine Wirkung aus, indem es die schnelle Komponente des verzögerten Gleichrichter-Auswärts-Kaliumstroms (I_Kr) blockiert. Diese Wirkung verlängert die Refraktärzeit des Vorhofgewebes, wodurch es bei der Behandlung von Vorhofflimmern und Vorhofflattern wirksam ist . Zu den molekularen Zielstrukturen gehören Kaliumkanäle in Herzmuskelzellen, und die beteiligten Signalwege hängen mit der Regulation von Herzaktionspotenzialen zusammen .
Vergleich Mit ähnlichen Verbindungen
Dofetilid-N-oxid ähnelt anderen Antiarrhythmika der Klasse III wie Sotalol und Amiodaron. Es ist einzigartig in seiner spezifischen Wirkung auf den I_Kr-Kanal und seiner reduzierten Potenz im Vergleich zu Dofetilid . Weitere ähnliche Verbindungen sind:
Sotalol: Ein weiteres Antiarrhythmikum der Klasse III, das ebenfalls Kaliumkanäle blockiert, aber zusätzlich beta-blockierende Eigenschaften besitzt.
Die Einzigartigkeit von this compound liegt in seiner spezifischen und selektiven Wirkung auf den I_Kr-Kanal, was es zu einer wertvollen Verbindung für Forschung und potenzielle therapeutische Anwendungen macht .
Biologische Aktivität
Dofetilide N-oxide is a metabolite of the antiarrhythmic drug dofetilide, classified primarily as a class III antidysrhythmic agent. Understanding its biological activity is crucial for assessing its pharmacological profile and potential therapeutic applications. This article provides a detailed overview of the biological activity of Dofetilide N-oxide, including its pharmacokinetics, metabolic pathways, and clinical implications.
Metabolism and Pharmacokinetics
Dofetilide undergoes extensive metabolism, primarily through oxidative pathways mediated by cytochrome P450 enzymes. The major metabolic pathways include N-dealkylation and N-oxidation, leading to various metabolites, including Dofetilide N-oxide. Studies indicate that Dofetilide N-oxide exhibits class I (Na+ channel blockade) activity, albeit at significantly higher concentrations compared to dofetilide itself .
Table 1: Metabolic Pathways of Dofetilide
Metabolite | Activity Type | Concentration Required (compared to Dofetilide) |
---|---|---|
Dofetilide | Class III | Baseline |
Dofetilide N-oxide | Class I | High (20-fold higher than dofetilide) |
Other Metabolites | Class III | At least 20-fold higher than dofetilide |
Biological Activity
Research has shown that while Dofetilide N-oxide possesses some biological activity, it does not significantly affect resting membrane potential or action potential amplitude in cardiac tissues . Its lack of substantial biological relevance is consistent with findings that correlate plasma concentrations of dofetilide with pharmacological responses.
Potency Comparison
In comparative studies, the potency of dofetilide and its metabolites has been evaluated concerning their class III (K+ channel blockade) and class I (Na+ channel blockade) activities. Notably, three metabolites exhibited class III activity but required concentrations at least 20 times greater than that of dofetilide for efficacy .
Clinical Implications
Dofetilide is primarily used for converting atrial fibrillation (AF) to normal sinus rhythm (NSR). Clinical studies have demonstrated its effectiveness in maintaining NSR over extended periods. For instance, in a study involving patients treated with varying doses of dofetilide, significant differences were observed in the rates of conversion to NSR and the duration of treatment efficacy .
Table 2: Efficacy of Dofetilide in Clinical Studies
Dose (mcg BID) | Conversion Rate to NSR (%) | Median Time to Recurrence (days) |
---|---|---|
Placebo | 6 | 27 |
125 | 30 | 31 |
250 | 29 | >365 |
500 | 46 | >365 |
Case Studies
Several case studies have highlighted the importance of understanding the pharmacokinetics and biological activities of Dofetilide N-oxide. In patients with renal impairment or those taking concomitant medications that affect renal clearance, the risk of adverse effects such as Torsades de Pointes increases significantly .
Notable Findings from Case Studies:
- Patient Demographics : A significant portion of patients in clinical trials were aged between 65 to 89 years, indicating the need for careful monitoring in older populations due to increased susceptibility to drug interactions and side effects.
- Adverse Events : Approximately 3.3% of patients experienced Torsades de Pointes during treatment with dofetilide capsules, predominantly occurring within the first three days .
Eigenschaften
IUPAC Name |
N-[2-[4-(methanesulfonamido)phenoxy]ethyl]-2-[4-(methanesulfonamido)phenyl]-N-methylethanamine oxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O6S2/c1-22(23,13-12-16-4-6-17(7-5-16)20-29(2,24)25)14-15-28-19-10-8-18(9-11-19)21-30(3,26)27/h4-11,20-21H,12-15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYRPGSAYHYJPGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](CCC1=CC=C(C=C1)NS(=O)(=O)C)(CCOC2=CC=C(C=C2)NS(=O)(=O)C)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144449-71-8 | |
Record name | N-[2-[4-(methanesulfonamido)phenoxy]ethyl]-2-[4-(methanesulfonamido)phenyl]-N-methylethanamine-N-oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.